molecular formula C11H18N4O2 B14644360 N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine CAS No. 55338-67-5

N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine

Katalognummer: B14644360
CAS-Nummer: 55338-67-5
Molekulargewicht: 238.29 g/mol
InChI-Schlüssel: BQBJLTXZKQRIBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine is an organic compound belonging to the triazine family. This compound is known for its applications in organic synthesis, particularly in the activation of carboxylic acids for the formation of amides and esters. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in both academic and industrial settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine can be synthesized through the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with cyclohexylamine. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) at room temperature. The process involves the nucleophilic substitution of the chlorine atom by the cyclohexylamine, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Solvents: Tetrahydrofuran (THF), methanol, ethanol

    Conditions: Room temperature, mild acidic or basic conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then react with nucleophiles such as amines or alcohols to form amides or esters. The activation process typically involves the formation of an active ester, which is highly reactive and facilitates the nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly effective in certain coupling reactions where other triazine derivatives may not perform as well .

Eigenschaften

CAS-Nummer

55338-67-5

Molekularformel

C11H18N4O2

Molekulargewicht

238.29 g/mol

IUPAC-Name

N-cyclohexyl-4,6-dimethoxy-1,3,5-triazin-2-amine

InChI

InChI=1S/C11H18N4O2/c1-16-10-13-9(14-11(15-10)17-2)12-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,12,13,14,15)

InChI-Schlüssel

BQBJLTXZKQRIBT-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=NC(=N1)NC2CCCCC2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.